BENGHE Foundational & Exploratory

Check Availability & Pricing

Anhydrosafflor Yellow B: A Technical Review of
its Neuroprotective Properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Anhydrosafflor yellow B

Cat. No.: B15144304

For Researchers, Scientists, and Drug Development Professionals

Anhydrosafflor yellow B (AHSYB), a primary water-soluble quinochalcone C-glycoside
extracted from the flowers of Carthamus tinctorius L., is emerging as a promising candidate for
neuroprotective therapies. While its counterpart, hydroxysafflor yellow A (HSYA), has been
more extensively studied, recent research has illuminated the significant and comparable
neuroprotective effects of AHSYB, particularly in the context of cerebral ischemia-reperfusion
(I/R) injury. This technical guide synthesizes the current literature on AHSYB, presenting
guantitative data, detailed experimental methodologies, and a visual representation of its
molecular mechanisms of action.

Quantitative Data Summary

The neuroprotective efficacy of Anhydrosafflor Yellow B has been quantified in several key
studies, both in vitro and in vivo. The following tables summarize the critical findings, offering a
comparative overview of its effects across different experimental models.

Table 1: In Vitro Neuroprotective Effects of
Anhydrosafflor Yellow B on Primary Hippocampal
Neurons Subjected to Oxygen-Glucose
Deprivation/Reperfusion (OGD/R)
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Table 2: In Vivo Neuroprotective Effects of
Anhydrosafflor Yellow B in Rat Models of Cerebral

Ischemia
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Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The
following sections outline the key experimental protocols employed in the cited literature.

In Vitro Model: Oxygen-Glucose
Deprivation/Reperfusion (OGD/R) in Primary
Hippocampal Neurons

e Cell Culture: Primary hippocampal neuronal cells are cultured for 7 days.[4]

e OGD Insult: The culture medium is replaced with a glucose-free Earle's balanced salt

solution, and the cells are placed in a hypoxic chamber with 95% N2 and 5% CO2 for a
specified duration to induce oxygen-glucose deprivation.

¢ Reperfusion: Following the OGD period, the glucose-free medium is replaced with the
original culture medium, and the cells are returned to a normoxic incubator for a period of
reoxygenation.

» AHSYB Treatment: Anhydrosafflor yellow B is added to the culture medium at the time of
reperfusion at concentrations of 40, 60, and 80 uM.[1][2]

o Assessment: Cell viability is assessed using assays such as MTT, and cell death is
quantified by measuring LDH release into the culture medium. Apoptosis is evaluated
through methods like Hoechst 33342 staining.[1]

In Vivo Model: Middle Cerebral Artery
Occlusion/Reperfusion (MCAOIR) in Rats

e Animal Model: Sprague-Dawley rats (250-300 g) are utilized.[1]
¢ MCAO Surgery: The middle cerebral artery is occluded to induce focal cerebral ischemia.

o Reperfusion: After a defined period of occlusion, the suture is withdrawn to allow for
reperfusion of the ischemic brain tissue.
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e AHSYB Administration: AHSYB is administered intravenously through the tail vein
immediately after MCAO/R at doses of 2, 4, and 8 mg/kg for three consecutive days.[1]

» Neurological Assessment: Neurological deficit scores are evaluated to assess functional
outcomes.

e Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-
triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

e Molecular Analysis: Brain tissues are collected for RT-PCR, Western blot, and
immunohistochemistry to analyze the expression of relevant proteins and genes in signaling
pathways.[1][3]

In Vivo Model: Permanent Middle Cerebral Artery
Occlusion (MCAO) in Rats

e Animal Model: Rats are subjected to permanent MCAO to mimic acute permanent cerebral
ischemia.[5]

o AHSYB Administration: Three different doses of AHSYB (1.75, 3.5, and 7 mg/kg) are
administered to the rats.[5]

o Outcome Measures: Neurological deficit scores and brain infarct volume are assessed 24
hours post-ischemia. Brain tissue is also analyzed for pathological changes using
Hematoxylin and Eosin (HE) staining and for the expression of inflammatory markers via
ELISA and Western blot.[5]

Signaling Pathways and Mechanisms of Action

Anhydrosafflor yellow B exerts its neuroprotective effects through the modulation of multiple
signaling pathways, primarily related to anti-oxidation, anti-apoptosis, and anti-inflammation.

SIRT1 Signaling Pathway

A significant body of evidence points to the activation of the Sirtuin 1 (SIRT1) signaling pathway
as a key mechanism for the neuroprotective effects of AHSYB in the context of cerebral I/R
injury.[2][3] AHSYB has been shown to upregulate the expression of SIRT1 and its downstream
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targets, including forkhead box O1 (FOXO1) and peroxisome proliferator-activated receptor-
gamma coactivator 1-alpha (PGC-10a).[1][2][3] This pathway is crucial for cellular stress
resistance and the inhibition of apoptosis. The pro-apoptotic protein Bax is downregulated,
while the anti-apoptotic protein Bcl-2 is upregulated.[1][3] The neuroprotective effects of
AHSYB were abolished by the SIRT1-specific inhibitor EX527, confirming the critical role of this
pathway.[1][2][3]
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Caption: AHSYB-mediated activation of the SIRT1 signaling pathway.
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In a model of permanent cerebral ischemia, AHSYB demonstrated potent anti-inflammatory
effects.[5] It was found to suppress the increased expression of heat shock protein 60 (HSP60)
and toll-like receptor 4 (TLR4). This, in turn, leads to a reduction in the activation of the nuclear
factor-kappa B (NF-kB) p65 subunit.[5] Consequently, the production of pro-inflammatory
cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-0) is diminished,
alleviating the inflammatory damage associated with ischemic brain injury.[5]
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Caption: Anti-inflammatory mechanism of AHSYB in cerebral ischemia.

Conclusion and Future Directions

Anhydrosafflor yellow B has demonstrated significant neuroprotective potential in preclinical
models of cerebral ischemia. Its mechanisms of action, involving the activation of the SIRT1
pathway and the inhibition of inflammatory responses, make it a compelling candidate for
further investigation. Future research should focus on elucidating the broader spectrum of its
molecular targets, its pharmacokinetic and pharmacodynamic profiles, and its efficacy in other
models of neurodegenerative diseases. The comparable, and in some instances more potent,
effects of AHSYB relative to HSYA suggest that it is a non-negligible and highly valuable
component of Carthamus tinctorius for the development of novel neuroprotective agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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